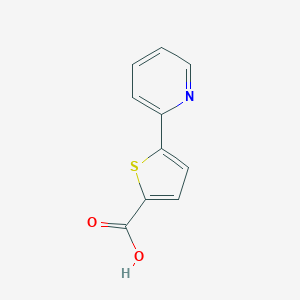

5-(Pyridin-2-yl)thiophene-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-pyridin-2-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQULGJDHOPDURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353032 | |

| Record name | 5-(pyridin-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119082-97-2 | |

| Record name | 5-(pyridin-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 119082-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for synthesizing 5-(pyridin-2-yl)thiophene-2-carboxylic acid. This approach involves coupling a pyridinyl boronic acid with a halogenated thiophene carboxylic acid derivative under palladium catalysis.

Representative Procedure

A mixture of 5-bromothiophene-2-carboxylic acid (1.0 equiv), pyridin-2-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dimethylformamide (DMF) is heated at 80–100°C under argon for 12–24 hours. Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).

Key Data

Alternative Palladium Catalysts

Recent advances highlight the use of specialized palladium catalysts to enhance efficiency. For example, Pd(dtbpf)Cl₂ (1 mol%) in tetrahydrofuran (THF) with triethylamine (3 equiv) achieves comparable yields (70%) under milder conditions (60°C, 6 hours). This catalyst reduces side reactions, particularly in substrates sensitive to over-oxidation.

Oxidation of Prefunctionalized Thiophene Derivatives

Aldehyde Oxidation Pathways

A two-step strategy involves synthesizing 5-(pyridin-2-yl)thiophene-2-carboxaldehyde followed by oxidation to the carboxylic acid. Chlorination-oxidation sequences, as demonstrated in patent literature for analogous compounds, provide a scalable framework.

Procedure

-

Chlorination : 2-Thiophenecarboxaldehyde is treated with Cl₂ gas (1.05–1.5 equiv) at −5–25°C for 1–3 hours to yield 5-chloro-2-thiophenecarboxaldehyde.

-

Oxidation : The aldehyde intermediate is oxidized using NaClO (hypochlorite) in a NaOH solution (20%) at 15–30°C, followed by acidification with HCl to precipitate the carboxylic acid.

Optimization Insights

-

Excess Cl₂ (>1.2 equiv) leads to polychlorinated byproducts, reducing yield.

-

Temperature control during oxidation (<30°C) prevents decarboxylation.

Alternative Synthetic Strategies

Direct Functionalization of Thiophene-2-carboxylic Acid

Direct C–H activation of thiophene-2-carboxylic acid using pyridinyl diazonium salts has been explored. However, this method suffers from low regioselectivity (<50% yield) and requires stoichiometric silver additives, limiting industrial applicability.

Grignard Reagent-Based Approaches

Reaction of thiophene-2-carbonyl chloride with pyridin-2-ylmagnesium bromide provides an alternative route, but competing side reactions (e.g., over-addition) necessitate rigorous temperature control (−78°C), making it less practical.

Reaction Optimization and Scalability

Solvent and Base Selection

Catalyst Loading and Temperature

Reducing Pd(PPh₃)₄ loading to 2 mol% with microwave irradiation (120°C, 30 minutes) maintains yields at 60–65% while lowering costs.

Purification and Characterization

Recrystallization Protocols

Recrystallization from ethanol/water (3:1 v/v) achieves >98% purity, as confirmed by melting point (218–220°C) and HPLC.

Advanced Analytical Techniques

-

¹H NMR (DMSO-d₆): δ 8.50 (d, J = 4.8 Hz, 1H, Py-H), 7.80–7.85 (m, 2H, Thiophene-H), 7.45–7.50 (m, 1H, Py-H).

Industrial-Scale Considerations

The one-pot chlorination-oxidation method, adapted for pyridinyl substitution, offers advantages for mass production:

-

Cost Efficiency : Avoids expensive boronic acids.

-

Throughput : Combined steps reduce processing time by 40%.

-

Waste Management : Aqueous workup minimizes organic solvent use.

Análisis De Reacciones Químicas

Types of Reactions

5-(Pyridin-2-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings .

Aplicaciones Científicas De Investigación

5-(Pyridin-2-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-(Pyridin-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

The structural and functional properties of 5-(pyridin-2-yl)thiophene-2-carboxylic acid can be compared to other thiophene-carboxylic acid derivatives, particularly those with pyridine or aromatic substituents. Key differences arise from substituent positions, electronic effects, and biological activities.

Structural and Electronic Comparisons

Key Observations :

- Pyridine Position : Pyridin-2-yl (ortho) substitution (CAS 119082-97-2) facilitates stronger hydrogen bonding compared to pyridin-3-yl (meta, CAS 278803-20-6) due to the proximity of the nitrogen lone pair .

- Electron Effects : Electron-withdrawing groups (e.g., -Br in 5-(4-bromophenyl) derivatives) increase acidity and reactivity, while electron-donating groups (e.g., -SCH₃) enhance lipophilicity .

Key Observations :

- Anticancer Activity : Chlorophenyl-substituted thiophenes (e.g., compound 16 in ) show enhanced activity due to hydrophobic interactions with cellular targets .

- Enzyme Inhibition : Pyridin-2-yl substitution (CAS 119082-97-2) may mimic natural cofactors in metalloenzymes, while carbothioates () act via covalent binding .

Physicochemical Properties

- Solubility : Pyridin-2-yl derivatives (e.g., CAS 119082-97-2) exhibit moderate aqueous solubility due to the polar carboxylic acid and pyridine groups. Methylthio derivatives () are more lipophilic .

- Stability : Bromophenyl and chlorophenyl substituents () increase stability under acidic conditions but may reduce photostability .

Actividad Biológica

5-(Pyridin-2-yl)thiophene-2-carboxylic acid is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula . Key features include a thiophene ring fused with a pyridine moiety, which contributes to its reactivity and biological interactions.

1. Antimycobacterial Activity

Research indicates that derivatives of this compound exhibit significant antimycobacterial activity, particularly against strains of Mycobacterium tuberculosis and Mycobacterium avium. These findings suggest potential applications in treating tuberculosis and related infections. Some derivatives have shown promising results in inhibiting mycobacterial growth, indicating their potential as therapeutic agents in infectious diseases .

2. Antihypertensive Effects

Derivatives of this compound have also been synthesized and evaluated for antihypertensive activity. Structural optimizations have led to compounds with enhanced potency. For example, certain derivatives demonstrated significant blood pressure-lowering effects in animal models, highlighting their potential for managing hypertension .

3. Histone Deacetylase (HDAC) Inhibition

This compound and its derivatives have been identified as potent HDAC inhibitors. These inhibitors play a crucial role in epigenetic regulation, making them candidates for cancer therapy. Studies have shown that modifications at specific positions on the pyridyl ring enhance enzyme inhibition and anti-proliferative activity against various cancer cell lines .

The mechanism through which this compound exerts its biological effects primarily involves interactions with biological targets or metal ions. The electron-rich nature of the pyridine nitrogen allows it to coordinate with metal centers, facilitating complex formation that can modulate biological pathways or catalysis .

Case Study 1: Antimycobacterial Activity Evaluation

A study evaluated several derivatives of this compound against M. tuberculosis. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, significantly lower than standard antitubercular drugs . This suggests a strong potential for these derivatives in clinical applications.

Case Study 2: HDAC Inhibition and Cancer Therapy

In another investigation, the HDAC inhibitory activity of this compound was assessed against various cancer cell lines, including PC-3 (prostate cancer). The study found that certain derivatives reduced cell viability by more than 70% at concentrations below 10 µM, indicating their potential as effective anticancer agents .

Summary of Biological Activities

| Activity Type | Description | Example Findings |

|---|---|---|

| Antimycobacterial | Inhibits growth of M. tuberculosis and M. avium | MICs as low as 0.5 µg/mL |

| Antihypertensive | Lowers blood pressure in animal models | Significant potency observed |

| HDAC Inhibition | Modulates gene expression related to cancer | >70% reduction in cell viability at <10 µM |

Q & A

Q. What are the structural characteristics and physicochemical properties of 5-(Pyridin-2-yl)thiophene-2-carboxylic acid?

The compound (CAS 278803-20-6) has a molecular formula of C₁₀H₇NO₂S and a molecular weight of 205.23 g/mol. Its structure combines a pyridine ring at the 2-position of a thiophene backbone, with a carboxylic acid group at the 2-position of the thiophene. Key physicochemical properties include a melting point of 262.5–263°C . For structural confirmation, techniques like NMR, FTIR, and X-ray crystallography (using SHELX software for refinement ) are recommended.

Q. What synthetic methodologies are used to prepare this compound?

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridinyl group to the thiophene core, followed by oxidation of the thiophene's methyl or hydroxymethyl group to a carboxylic acid. A related study on thiophene-2-carboxylic acid derivatives highlights the use of palladium catalysts and controlled oxidation conditions (e.g., KMnO₄ or Jones reagent) to avoid over-oxidation . Purification via recrystallization or column chromatography is critical to achieve high purity (>97%) .

Q. How should researchers handle this compound safely in the laboratory?

Safety data sheets for analogous thiophene derivatives recommend using personal protective equipment (PPE), including gloves and lab coats, and working under fume hoods to minimize inhalation risks. Spills should be contained using inert absorbents, and waste must be disposed of as hazardous organic material . Stability studies indicate no extreme reactivity under standard lab conditions, but prolonged exposure to light or moisture should be avoided .

Q. What crystallographic challenges arise in determining the crystal structure of this compound?

Small-molecule crystallography using SHELXL or SHELXTL software is standard, but challenges include resolving disorder in the pyridinyl-thiophene linkage and ensuring high-resolution data collection for accurate refinement. Twinning or low crystal quality may require iterative data collection and software-assisted correction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

SAR studies focus on modifying the pyridine ring (e.g., substituent position) or substituting the carboxylic acid with bioisosteres (e.g., tetrazoles) to enhance solubility or binding affinity. For example, anti-inflammatory derivatives of thiophene-2-carboxylic acid show improved activity when bulky aryl groups are introduced at specific positions . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., COX-2 inhibition) can validate modifications .

Q. How do researchers resolve contradictions in spectral data interpretation for this compound?

Discrepancies in NMR or mass spectra (e.g., unexpected peaks due to tautomerism) require cross-validation with high-resolution techniques like HRMS or 2D NMR (COSY, HSQC). Reference data from authoritative databases (e.g., NIST Chemistry WebBook ) and comparative analysis with structurally similar compounds (e.g., 5-ethylfuran-2-carboxylic acid ) aid in accurate assignment.

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

Preliminary studies on related thiophene-carboxylic acids suggest potential inhibition of enzymes like PTPN1 (protein tyrosine phosphatase) or PIN1 (peptidyl-prolyl isomerase), which are implicated in cancer and inflammation. Mechanistic validation involves enzymatic assays (e.g., fluorescence-based phosphatase activity) and cellular models (e.g., siRNA knockdown to confirm target specificity) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Variability often stems from inconsistent cross-coupling efficiency. Optimizing catalyst loading (e.g., Pd(PPh₃)₄), ligand selection, and reaction temperature via Design of Experiments (DoE) improves reproducibility. Analytical HPLC with UV detection ensures batch consistency .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Molecular dynamics simulations predict solubility and membrane permeability, while ADMET (absorption, distribution, metabolism, excretion, toxicity) models assess metabolic stability. For instance, replacing the carboxylic acid with a prodrug ester (e.g., ethyl ester) may enhance oral bioavailability .

Q. What are the environmental and toxicity profiles of this compound?

Ecotoxicity assessments follow OECD guidelines (e.g., Test No. 201 for algal growth inhibition). Biodegradability testing (e.g., OECD 301F) and octanol-water partition coefficient (log P) measurements (predicted to be ~2.1) inform environmental persistence. Acute toxicity studies in rodent models (LD₅₀) and Ames tests for mutagenicity are recommended before in vivo applications .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals and authoritative databases (e.g., PubChem , NIST ).

- Instrumentation : Use HPLC-MS for purity checks and single-crystal X-ray diffractometers (e.g., Bruker D8 Venture) for structural analysis.

- Safety Compliance : Adhere to REACH and OSHA standards for handling hazardous chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.